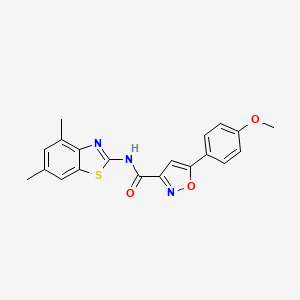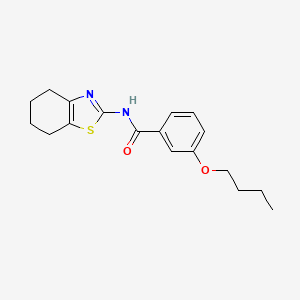
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, an oxazole ring, and a methoxyphenyl group, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Formation of Oxazole Ring: The oxazole ring is formed by the cyclization of an α-haloketone with an amide or nitrile under basic conditions.
Coupling Reactions: The final step involves coupling the benzothiazole and oxazole intermediates with the methoxyphenyl group using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide: Similar structure but lacks the methoxy group.
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of both the methoxyphenyl group and the oxazole ring, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H17N3O3S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H17N3O3S/c1-11-8-12(2)18-17(9-11)27-20(21-18)22-19(24)15-10-16(26-23-15)13-4-6-14(25-3)7-5-13/h4-10H,1-3H3,(H,21,22,24) |
InChI Key |
NDRBWEMOWROIPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11355156.png)
![N-butyl-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11355161.png)
methanone](/img/structure/B11355169.png)
![3-butoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B11355170.png)
![5-(4-chlorophenyl)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11355188.png)
![N-(5-chloro-2-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11355199.png)
![2-[1-(4-ethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole](/img/structure/B11355216.png)
![2-[1-(2-Nitrobenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B11355220.png)
![2-{[2-(4-Methylphenoxy)ethyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11355234.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B11355238.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11355241.png)
![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B11355249.png)
